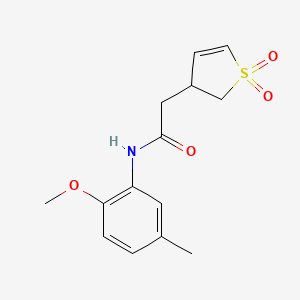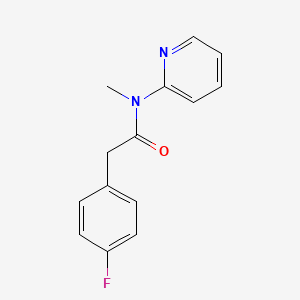
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Moreover, it has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, it has been reported to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. Moreover, it has been reported to enhance the cognitive function of Alzheimer's disease model mice.
実験室実験の利点と制限
One of the advantages of using 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, and anticancer activities, among others. Moreover, it has a relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to ensure that appropriate safety measures are taken when handling this compound.
将来の方向性
There are several future directions for the research on 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide. One of the potential areas of research is the development of more potent derivatives of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activities. Moreover, the therapeutic potential of this compound in the treatment of various diseases needs to be explored further. Finally, the safety profile of this compound needs to be thoroughly evaluated to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound with diverse biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, analgesic, anticonvulsant, and anticancer activities, among others. However, its mechanism of action needs to be further elucidated, and its safety profile needs to be thoroughly evaluated. Overall, this compound has the potential to be a valuable tool in the development of novel therapeutics.
合成法
The synthesis of 2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide can be achieved through a multi-step process. The first step involves the condensation of 2,4-difluoroaniline and thiourea to form 2-(2,4-difluorophenyl)thiourea. This intermediate is then reacted with chloroacetic acid to obtain this compound. The purity of the final product can be improved through recrystallization using a suitable solvent.
科学的研究の応用
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, this compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
2-(2,4-difluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS2/c12-7-1-2-9(8(13)5-7)18-6-10(16)15-11-14-3-4-17-11/h1-5H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAJYVVYAMYPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)
![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
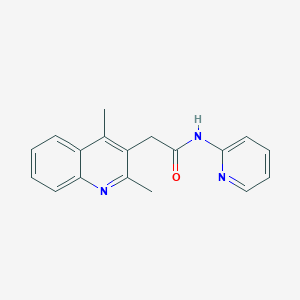
![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
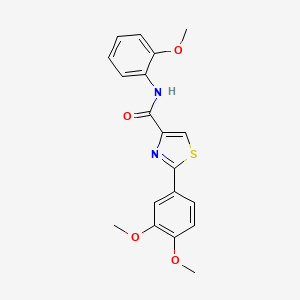
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)
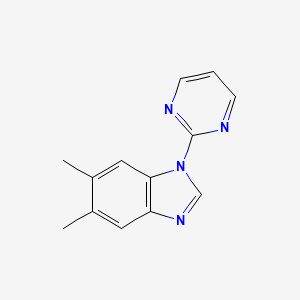
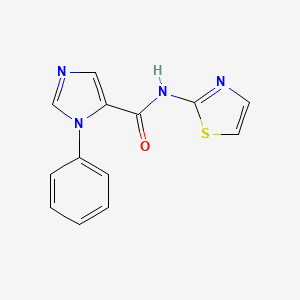
![N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B7454435.png)
